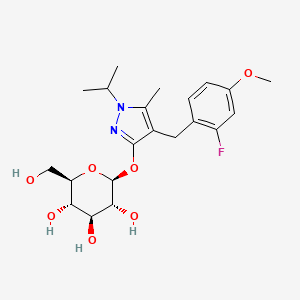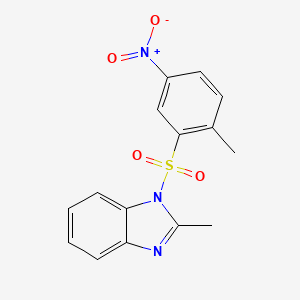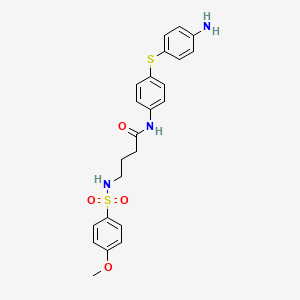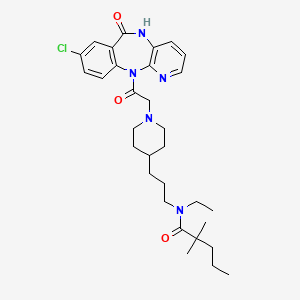
Amflutizol
Übersicht
Beschreibung
Amflutizole is a chemical compound known for its role as a xanthine oxidase inhibitor. It is primarily used in the treatment of gout, a condition characterized by elevated levels of uric acid in the blood . The compound’s chemical structure is defined by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isothiazole ring bearing an amino group and a carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
Amflutizol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Xanthinoxidase-Hemmung und verwandte enzymatische Prozesse zu untersuchen.
Biologie: Die Forschung zu this compound konzentriert sich auf seine Auswirkungen auf den Zellstoffwechsel und oxidativen Stress.
Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit oxidativem Stress und Entzündungen einhergehen, wie z. B. Ischämie-Reperfusionsschäden.
Industrie: Die Verbindung wird bei der Entwicklung von Arzneimitteln verwendet, die auf Xanthinoxidase und verwandte Signalwege abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms Xanthinoxidase. Dieses Enzym ist für die Oxidation von Hypoxanthin zu Xanthin und anschließend zu Harnsäure verantwortlich. Durch die Hemmung der Xanthinoxidase reduziert this compound die Produktion von Harnsäure, wodurch deren Spiegel im Blut gesenkt werden. Dieser Mechanismus ist besonders vorteilhaft bei der Behandlung von Gicht, bei der übermäßiges Harnsäure zu schmerzhaften Kristallen in den Gelenken führt .
Ähnliche Verbindungen:
Allopurinol: Ein weiterer Xanthinoxidase-Inhibitor, der zur Behandlung von Gicht eingesetzt wird.
Febuxostat: Ein nicht-purinischer Xanthinoxidase-Inhibitor mit einem ähnlichen Wirkmechanismus.
Topiroxostat: Ein neuerer Xanthinoxidase-Inhibitor mit erhöhter Selektivität und Potenz
Vergleich:
Allopurinol: Während sowohl this compound als auch Allopurinol die Xanthinoxidase hemmen, hat this compound eine andere chemische Struktur und kann unterschiedliche pharmakokinetische Eigenschaften aufweisen.
Febuxostat: Im Gegensatz zu this compound ist Febuxostat ein nicht-purinischer Inhibitor, was zu weniger Nebenwirkungen im Zusammenhang mit dem Purinstoffwechsel führen kann.
Topiroxostat: Topiroxostat ist bekannt für seine höhere Selektivität und Potenz im Vergleich zu this compound, was es in bestimmten klinischen Szenarien zu einer effektiveren Option macht
Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit bedeutenden Anwendungen in der Medizin und wissenschaftlichen Forschung ist. Seine einzigartige chemische Struktur und sein Wirkmechanismus machen es zu einem wertvollen Werkzeug bei der Untersuchung und Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress und Harnsäurestoffwechsel.
Wirkmechanismus
Target of Action
Amflutizole primarily targets xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the metabolism of purines, which are vital components of DNA, RNA, and ATP. By inhibiting this enzyme, Amflutizole can affect the metabolism of these crucial molecules .
Mode of Action
As a xanthine oxidase inhibitor, Amflutizole binds to the active site of the enzyme, preventing it from catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition can lead to decreased levels of uric acid, a compound that, when present in high concentrations, can lead to conditions like gout .
Biochemical Pathways
Amflutizole affects the purine metabolism pathway by inhibiting xanthine oxidase . This enzyme is responsible for the last two steps of purine degradation, where hypoxanthine is oxidized to xanthine, and xanthine is further oxidized to uric acid . By inhibiting XO, Amflutizole disrupts this pathway, leading to decreased production of uric acid .
Result of Action
The primary result of Amflutizole’s action is the reduction of uric acid levels in the body . This can help in the management of conditions like gout, where high levels of uric acid lead to the formation of urate crystals in joints, causing inflammation and pain .
Biochemische Analyse
Biochemical Properties
Amflutizole interacts with the enzyme xanthine oxidase, inhibiting its activity . Xanthine oxidase is involved in the metabolic breakdown of purines, converting hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting xanthine oxidase, Amflutizole reduces the production of uric acid, thereby mitigating the symptoms of gout .
Cellular Effects
Amflutizole’s primary cellular effect is the reduction of uric acid production. This can influence cell function by reducing the formation of urate crystals, which can cause inflammation and damage in various tissues, particularly in the joints .
Molecular Mechanism
Amflutizole exerts its effects at the molecular level by binding to the molybdenum atom in the active site of xanthine oxidase, inhibiting the enzyme’s ability to catalyze the oxidation of hypoxanthine and xanthine to uric acid .
Metabolic Pathways
Amflutizole is involved in the purine degradation pathway, where it interacts with the enzyme xanthine oxidase . This interaction can affect the metabolic flux of the pathway, leading to decreased levels of uric acid.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Amflutizol umfasst mehrere wichtige Schritte:
Bildung des Isothiazolrings: Der erste Schritt beinhaltet die Bildung des Isothiazolrings durch eine Cyclisierungsreaktion. Dies kann durch Umsetzen eines geeigneten Vorläufers mit Schwefel und einer Stickstoffquelle unter kontrollierten Bedingungen erreicht werden.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Trifluormethylierungsmittel mit dem Phenylring reagiert.
Aminierung und Carboxylierung:
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amflutizol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.
Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydrid und Alkylhalogenide.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Aminoderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Topiroxostat: A newer xanthine oxidase inhibitor with enhanced selectivity and potency
Comparison:
Allopurinol: While both amflutizole and allopurinol inhibit xanthine oxidase, amflutizole has a different chemical structure and may exhibit different pharmacokinetic properties.
Febuxostat: Unlike amflutizole, febuxostat is a non-purine inhibitor, which may result in fewer side effects related to purine metabolism.
Topiroxostat: Topiroxostat is known for its higher selectivity and potency compared to amflutizole, making it a more effective option in certain clinical scenarios
Eigenschaften
IUPAC Name |
4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c12-11(13,14)6-3-1-2-5(4-6)8-7(15)9(10(17)18)19-16-8/h1-4H,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMCEGAWQYTFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868642 | |
| Record name | Amflutizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82114-19-0 | |
| Record name | Amflutizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82114-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amflutizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082114190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amflutizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMFLUTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83N680M457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Amflutizole and how does it impact serum urate concentrations?
A: Amflutizole exhibits antihyperuricemic properties primarily by enhancing the renal clearance of uric acid [, ]. While it demonstrates modest xanthine oxidase inhibition [, ], this effect contributes less significantly to its antihyperuricemic action compared to its impact on renal clearance.
Q2: Has Amflutizole proven effective in achieving adequate control of serum urate levels in individuals with gout and hyperuricemia?
A: Despite its significant antihyperuricemic effects, studies indicate that the doses of Amflutizole used were insufficient to adequately control serum urate concentrations in patients with gout and hyperuricemia [, ]. Further research may be required to determine if higher doses could achieve desired therapeutic outcomes.
Q3: Beyond its antihyperuricemic effects, what other biological activities has Amflutizole demonstrated?
A: Amflutizole has shown potent antioxidant properties in in vitro studies using colonic biopsies [, ]. This antioxidant activity has been proposed as a potential mechanism for therapeutic benefits in inflammatory bowel disease.
Q4: Are there any structural analogues of Amflutizole that have been investigated?
A: Yes, methyl 4-amino-3-phenylisothiazole-5-carboxylate, a close structural analogue of Amflutizole, has been studied for its polymorphic properties []. Understanding the structural characteristics of Amflutizole and its analogues can provide valuable insights into their physicochemical properties and potential applications.
Q5: How does Amflutizole interact with the enzyme xanthine oxidase?
A: Amflutizole acts as an inhibitor of xanthine oxidase, although its inhibitory effect is considered modest compared to other inhibitors [, ]. Interestingly, unlike some other xanthine oxidase inhibitors, Amflutizole does not effectively inhibit NADH oxidation by the enzyme []. This difference in inhibitory activity highlights the complexity of Amflutizole's interactions with xanthine oxidase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)






